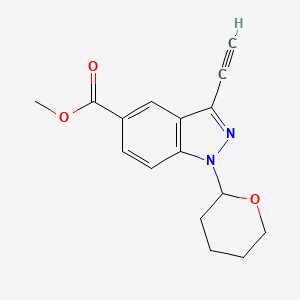
methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate is a complex organic compound with the molecular formula C16H18N2O3 This compound is characterized by the presence of an indazole ring, a tetrahydropyran moiety, and an ethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group can be attached through etherification reactions involving tetrahydropyranyl alcohol and appropriate leaving groups.
Esterification: The final step involves esterification to introduce the carboxylate group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl and tetrahydropyran moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroindazole derivatives.
Substitution: Formation of substituted indazole derivatives.
科学研究应用
Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The ethynyl group may also play a role in binding to active sites of enzymes, thereby modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol
- Methyl 3-ethynyl-1H-indazole-5-carboxylate
- 3-ethynyl-1H-indazole-5-carboxylic acid
Uniqueness
Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate is unique due to the combination of its structural features, including the indazole ring, ethynyl group, and tetrahydropyran moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC 名称 |
methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate |
InChI |
InChI=1S/C16H16N2O3/c1-3-13-12-10-11(16(19)20-2)7-8-14(12)18(17-13)15-6-4-5-9-21-15/h1,7-8,10,15H,4-6,9H2,2H3 |
InChI 键 |
WGBGOOXJQAFOIN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)N(N=C2C#C)C3CCCCO3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

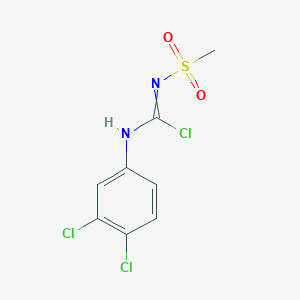
![2-hydroxy-8,8-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8469277.png)
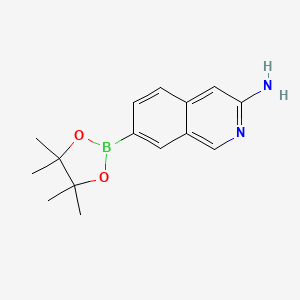
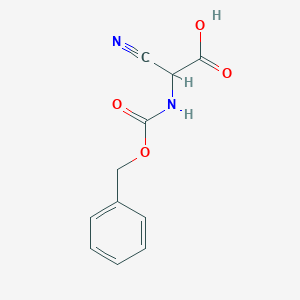
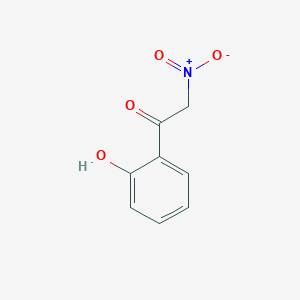
![5,6-Dimethoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8469328.png)
![10,13-Dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,6,17-trione](/img/structure/B8469337.png)
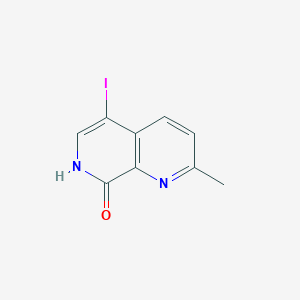
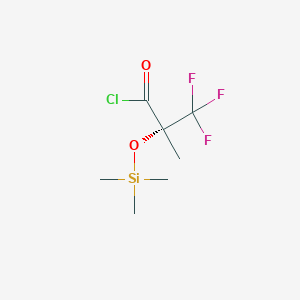
![1-[4-(3-Methylphenyl)-5-(2-propionylamino-4-pyridyl)-1,3-thiazol-2-YL]ethyl benzoate](/img/structure/B8469346.png)
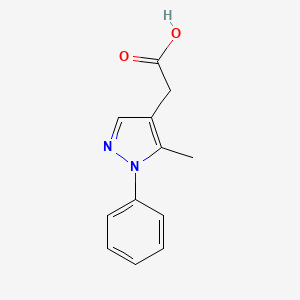
![Trimethyl[(2-methyl-1-phenoxybut-3-yn-2-yl)oxy]silane](/img/structure/B8469350.png)
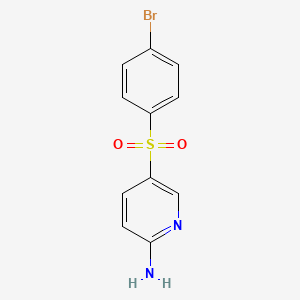
![[3-(3-Piperidin-1-yl-propoxy)-isoxazol-5-yl]-methanol](/img/structure/B8469357.png)
